molecular formula C13H12BrNO2 B5785402 2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide

2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide

Cat. No. B5785402
M. Wt: 294.14 g/mol
InChI Key: DBMDWMYXOOQWRD-UHFFFAOYSA-N
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Description

2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide, also known as BINA, is a chemical compound that belongs to the class of naphthalene derivatives. BINA has been widely studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism of Action

The mechanism of action of 2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including acetylcholine, dopamine, and glutamate. This compound has been shown to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase, which increases the availability of acetylcholine in the brain. This compound has also been shown to modulate dopamine receptor signaling, which may contribute to its neuroprotective effects in Parkinson's disease. Additionally, this compound has been shown to modulate glutamate receptor signaling, which may contribute to its cognitive-enhancing effects in Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta plaque formation and improve cognitive function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In schizophrenia, this compound has been shown to improve cognitive function and reduce the symptoms of psychosis. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects in various diseases.

Advantages and Limitations for Lab Experiments

2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide has several advantages for lab experiments, including its high potency and selectivity for its target receptors. This compound also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations can be overcome by using appropriate solvents and optimizing the dose and duration of treatment.

Future Directions

There are several future directions for the study of 2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and develop more potent and selective analogs. Additionally, this compound could be tested in clinical trials for its potential therapeutic applications in various diseases. Finally, this compound could be used as a tool compound to study the role of neurotransmitter systems in various diseases.

Synthesis Methods

The synthesis of 2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide involves the reaction of 6-bromo-2-naphthol with N-methylacetamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by acidification. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.

Scientific Research Applications

2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta plaque formation in animal models. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models. In schizophrenia, this compound has been shown to improve cognitive function and reduce the symptoms of psychosis in animal models.

properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)oxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-15-13(16)8-17-12-5-3-9-6-11(14)4-2-10(9)7-12/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMDWMYXOOQWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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